Methyl 2-((((2-chloro-5-nitrophenyl)amino)thioxomethyl)amino)thiophene-3-carboxylate
Description
Methyl 2-((((2-chloro-5-nitrophenyl)amino)thioxomethyl)amino)thiophene-3-carboxylate is a thiophene-derived compound featuring a methyl carboxylate group at position 3 and a complex substituent at position 2. This substituent includes a thioxomethyl bridge linking two amino groups, one of which is attached to a 2-chloro-5-nitrophenyl moiety. Its structural complexity distinguishes it from simpler thiophene derivatives, warranting detailed comparison with analogous compounds .
Properties
IUPAC Name |
methyl 2-[(2-chloro-5-nitrophenyl)carbamothioylamino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O4S2/c1-21-12(18)8-4-5-23-11(8)16-13(22)15-10-6-7(17(19)20)2-3-9(10)14/h2-6H,1H3,(H2,15,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQKZIAMZHIRAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((((2-chloro-5-nitrophenyl)amino)thioxomethyl)amino)thiophene-3-carboxylate (CAS No. 1024572-87-9) is a compound characterized by its complex structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H10ClN3O4S2, with a molecular weight of 371.82 g/mol. The compound features a thiophene ring and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H10ClN3O4S2 |
| Molecular Weight | 371.82 g/mol |
| Boiling Point | 495.5 ± 55.0 °C (Predicted) |
| Density | 1.624 ± 0.06 g/cm³ (Predicted) |
| pKa | 10.28 ± 0.70 (Predicted) |
Anticancer Properties
This compound has shown promising anticancer activity in various studies. Thiophene derivatives, in general, have been reported to exhibit cytotoxic effects against different cancer cell lines, suggesting that this compound may interact with cellular pathways involved in cancer proliferation and apoptosis .
Case Study:
A study investigating the effects of thiophene derivatives on cancer cells indicated that compounds with similar structures inhibited cell growth through the induction of apoptosis mediated by the intrinsic pathway . This suggests that this compound may share similar mechanisms.
Antimicrobial Activity
The compound also exhibits antimicrobial properties, which are characteristic of many thiophene derivatives. Research indicates that these compounds can disrupt bacterial cell membranes and inhibit essential enzymatic functions .
Research Findings:
In vitro studies have shown that certain thiophene derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .
Anti-inflammatory Effects
Emerging evidence suggests that this compound may also have anti-inflammatory properties. Thiophenes have been linked to the modulation of inflammatory pathways, potentially reducing cytokine production and inflammatory responses .
The precise mechanism of action for this compound remains under investigation, but it is hypothesized to involve:
- Interaction with Enzymes: The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Induction of Apoptosis: Similar to other thiophene derivatives, it may trigger apoptotic pathways leading to cell death.
- Membrane Disruption: Its antimicrobial activity could be due to its ability to disrupt bacterial membranes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
- Thiophene core : Aromatic heterocycle providing π-conjugation.
- Methyl carboxylate : Enhances solubility and serves as a synthetic handle.
- Thioxomethylamino linker: Introduces sulfur-based reactivity.
- 2-Chloro-5-nitrophenyl group : Electron-withdrawing substituents likely influencing electronic properties and bioactivity.
Table 1: Structural Comparison with Analogous Thiophene Derivatives
Physical and Spectral Properties
- Melting Points: Compound 2 (): 223–226°C . Compound 3 (): 213–216°C . Target Compound: Not reported, but nitro groups may elevate melting points compared to hydroxylated analogs.
- Spectroscopy :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis of thiophene derivatives often employs the Gewald reaction, which involves cyclocondensation of ketones, cyanoacetates, and sulfur. For example, ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate was synthesized via this method under reflux conditions using ethanol and catalytic triethylamine . Optimizing reaction parameters (e.g., solvent polarity, temperature, and stoichiometry of reagents like sulfur or malononitrile) can enhance yields. Purification via reverse-phase HPLC (methanol-water gradients) is effective for isolating high-purity products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions on the thiophene ring. For instance, methyl ester protons typically resonate at δ 3.8–4.0 ppm .
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns (e.g., molecular ion peaks matching C₁₅H₁₂ClN₃O₄S₂).
Q. What safety precautions are essential during handling and synthesis?
- Methodology :
- Use fume hoods and respiratory protection to avoid inhalation of toxic fumes (e.g., sulfur byproducts) .
- Prevent skin contact with reactive intermediates (e.g., hydrazonoyl chlorides) using nitrile gloves and protective clothing .
- Neutralize acidic/basic waste before disposal to mitigate environmental hazards .
Advanced Research Questions
Q. How does the substitution pattern on the thiophene ring influence bioactivity and reactivity?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Compare bioactivity (e.g., antibacterial IC₅₀) of analogs with varying substituents. For example, replacing the 2-chloro-5-nitrophenyl group with a 3-chlorophenyl group alters electronic effects, impacting target binding .
- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Methodology :
- X-ray Crystallography : Use SHELXL for small-molecule refinement. The thiophene ring’s planarity and dihedral angles relative to the nitro group can be determined (e.g., torsion angles <10° indicate conjugation) .
- Twinned Data Analysis : For imperfect crystals, SHELXPRO integrates twin-law matrices to refine overlapping reflections .
Q. What strategies address contradictions in reported biological activities of similar thiophene derivatives?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., bacterial strains, solvent used in MIC tests). Discrepancies in ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate’s activity may arise from DMSO concentration variations .
- Dose-Response Validation : Reproduce studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
